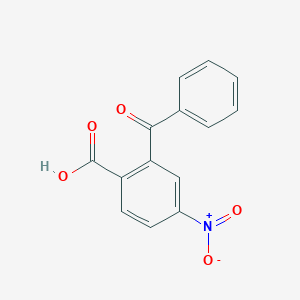

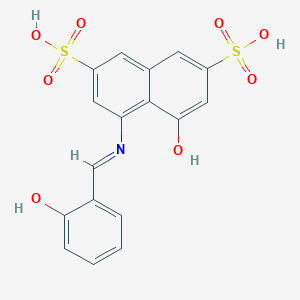

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid often involves multi-step chemical reactions. For instance, compounds with similar structures have been synthesized through reactions involving the enolate ion of methyl vinyl ketone and benzonitrile oxide, followed by dehydration-aromatization under acidic conditions to obtain vinylisoxazole derivatives (Nunno, Scilimati, & Vitale, 2005). These methodologies highlight the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid, has been assessed using techniques like X-ray diffraction and Mössbauer spectroscopy, revealing mononuclear and tetranuclear complex structures (Baul, Rynjah, Rivarola, Pettinari, Holčapek, Jirásko, Englert, & Linden, 2007). These findings emphasize the importance of structural analysis in understanding the reactivity and properties of chemical compounds.

Chemical Reactions and Properties

Compounds with vinyl groups, similar to the vinyl component in 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, exhibit a range of chemical reactivities, including nucleophilic addition and epoxidation reactions. The presence of hydroxy and carboxylic acid groups further contributes to their chemical versatility, enabling interactions such as hydrogen bonding and complex formation with metals (Nunno, Scilimati, & Vitale, 2005).

Scientific Research Applications

Occurrence and Environmental Fate of Parabens

Parabens, closely related to hydroxybenzoic acids, are utilized in a broad range of consumer products due to their antimicrobial properties. Their presence in aquatic environments has raised concerns about their potential endocrine-disrupting effects and environmental persistence. Research indicates that while wastewater treatments can effectively remove parabens, they persist in low concentrations in effluents and can accumulate in surface waters and sediments due to continuous environmental introduction. The ubiquity of methylparaben and propylparaben in environmental samples reflects the composition of consumer products. Additionally, these compounds can react with free chlorine to form halogenated by-products, potentially posing additional environmental risks (Haman et al., 2015).

Analytical and Antioxidant Activity Studies

The study of antioxidants is crucial in fields ranging from food science to medicine. Various analytical methods, including those based on hydrogen atom transfer and electron transfer, are employed to determine the antioxidant activity of compounds. These methods are vital for understanding the antioxidant capacity of complex samples, potentially including hydroxybenzoic acid derivatives. Such assays offer insights into the mechanisms and kinetics of antioxidant actions, contributing to the development of applications in health, nutrition, and environmental remediation (Munteanu & Apetrei, 2021).

Applications in Enzymatic Remediation

Enzymatic approaches for the remediation of organic pollutants, including those derived from plant biomass or synthetic compounds similar to hydroxybenzoic acids, utilize redox mediators to enhance the degradation efficiency of recalcitrant compounds. This method is particularly effective for treating pollutants in wastewater, highlighting the potential for innovative applications of hydroxybenzoic acid derivatives in environmental management and pollution control (Husain & Husain, 2007).

Safety And Hazards

While specific safety and hazard information for “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid” is not available, it’s always important to handle chemicals with care, following appropriate safety protocols.

Future Directions

There’s no specific information available on the future directions of “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid”. However, research into similar compounds continues, and these compounds may have potential applications in various fields, including medicine3.

Please note that this information is based on the available resources and may not fully cover “5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid”. Further research and consultation with a subject matter expert are recommended for comprehensive analysis.

properties

IUPAC Name |

5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPFKZQQTSLEJG-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182097 | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid | |

CAS RN |

150258-63-2 | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150258-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150258632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC655253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ9S724CLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)